1H-Indol-3-ol

Ferroptosis Neuroprotection Hydroxyindole SAR

Researchers developing neuroprotective agents require ferroptosis inhibitors with validated activity across mechanistically distinct death pathways. Generic indole derivatives cannot replicate 3-hydroxyindole's C3-OH-dependent pharmacology. • Most potent ferroptosis inhibitor among hydroxyindole positional isomers in HT-22 & N27 neuronal models; validated against erastin, RSL3 & FINO₂. • Confirmed amyloid-β fibrillization inhibitor (1 of 3 actives among 29 indole derivatives); low MW (133.15) enables cost-effective library synthesis. • Authentic analytical standard for indigo/indirubin biosynthetic pathway quantification via HPLC. Supplied with full analytical documentation. Global shipping available.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 480-93-3
Cat. No. B116627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indol-3-ol
CAS480-93-3
Synonyms1H-indol-3-ol
indoxyl
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)O
InChIInChI=1S/C8H7NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H
InChIKeyPCKPVGOLPKLUHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indoxyl: Chemical Identity & Procurement


1H-Indol-3-ol (synonyms: indoxyl, 3-hydroxyindole) is a member of the hydroxyindole class, characterized by a hydroxyl substituent at the C3 position of the indole bicyclic scaffold (C8H7NO, MW 133.15 g/mol) . This compound exists in a keto-enol tautomeric equilibrium, with the keto form (3-indolol) predominating over the enol form (3-hydroxyindole) . Physically, indoxyl appears as green to yellow-green shiny needles or powder with a melting point of 85–87 °C, soluble in water, ethanol, diethyl ether, acetone, and chloroform, but poorly soluble in petroleum ether . It is a naturally occurring gut-bacterial metabolite derived from tryptophan catabolism via indole, and serves as the direct biosynthetic precursor to the indigoid pigments indigo and indirubin . Commercially, indoxyl is supplied as a research-grade fine chemical for use in biochemical assays, synthetic chemistry, and pharmacological studies; it carries hazard classification Xi: Irritant (R36/37/38) .

Why Analogs Cannot Substitute for Indoxyl


Although 1H-Indol-3-ol shares the indole core with numerous commercially available analogs, its unique C3-hydroxyl substitution confers a distinct combination of chemical reactivity and biological activity that cannot be replicated by simple indole, the dietary supplement indole-3-carbinol (I3C), or its own phase-II metabolite indoxyl sulfate (IS). The C3–OH group enables spontaneous aerobic oxidative dimerization to indigo—a hallmark reaction not observed with indole, I3C, or 5-hydroxyindole . In biological systems, indoxyl is a transient, reactive intermediate of P450 2A6-mediated indole metabolism; its fate (spontaneous dimerization versus sulfation to IS) determines downstream pigmentation versus uremic toxicity pathways . Critically, indoxyl and IS exhibit opposing pharmacological profiles in macrophage immune assays: indoxyl strongly down-regulates phagocytic function and increases intracellular oxidation, whereas IS shows attenuated cellular toxicity due to enhanced human serum albumin (HSA) binding at site II . Furthermore, among a panel of hydroxyindole positional isomers, 3-hydroxyindole (but not 5-hydroxyindole or its congeners serotonin and 5-HIAA) was identified as the most potent inhibitor of ferroptosis in neuronal cell cultures . These positional and functional-group-specific structure-activity relationships mean that substituting 1H-indol-3-ol with a generic indole derivative will yield qualitatively and quantitatively different experimental outcomes.

Differentiation Evidence: Indoxyl vs. Analogs


Ferroptosis Inhibition: Hydroxyindole SAR

In a systematic structure-activity relationship (SAR) study of hydroxyindoles as ferroptosis inhibitors, 3-hydroxyindole (3-HI; indoxyl) emerged as the most potent analog among all hydroxyindole positional isomers tested in both HT-22 (mouse hippocampal neurons) and N27 (rat dopaminergic neurons) cell lines. By contrast, 5-hydroxyindole and its biologically abundant derivatives serotonin and 5-hydroxyindoleacetic acid (5-HIAA) were significantly less effective at inhibiting ferroptosis in HT-22 cells . The study employed three mechanistically distinct ferroptosis inducers (erastin, RSL3, FINO₂) and quantified cytoprotection via calcein AM, MTT, and LDH release assays, confirming that the protective effect is not inducer-specific . Mechanistic follow-up using the ABTS radical-scavenging assay demonstrated that hydroxyindoles inhibit ferroptosis through intrinsic radical-trapping antioxidant activity, with the C3-hydroxyl position conferring optimal activity .

Ferroptosis Neuroprotection Hydroxyindole SAR

Amyloid Fibril Inhibitor Screening

A comparative screen of 29 indole derivatives for inhibition of amyloid-β (Aβ) fibril formation identified only three potent inhibitors: indole-3-carbinol (I3C), 3-hydroxyindole (3HI, indoxyl), and 4-hydroxyindole (4HI). Among these, 4-hydroxyindole was the most effective, completely abrogating both the formation of aggregated Aβ structures and the cytotoxic activity of aggregated Aβ toward cultured cells . The screening employed fluorescence spectroscopy, atomic force microscopy (AFM), and electron microscopy (EM) to monitor fibril morphology, providing orthogonal biophysical confirmation of inhibition . The identification of 3-HI as one of only three active compounds out of 29 (hit rate ~10%) establishes its differentiated position within the indole chemical space for amyloid inhibition, in contrast to the remaining 26 indole derivatives—including indole itself, tryptophan, and indole-3-acetic acid—which showed no significant inhibition under identical conditions .

Amyloid inhibition Alzheimer's disease Indole derivative screening

Macrophage Cytotoxicity: Indoxyl vs. Indoxyl Sulfate

In a direct comparative study using differentiated HL-60 human macrophage cells, indoxyl and its metabolic precursor indole both markedly increased intracellular oxidation levels and cytotoxicity compared with indoxyl sulfate (IS). Furthermore, incubation with indole and indoxyl resulted in attenuated phagocytic activity, indicating macrophage immune dysfunction . A critical pharmacokinetic differentiation was demonstrated by HSA-binding assay: tryptophan and IS selectively bound to site II of human serum albumin, whereas indole and indoxyl did not exhibit this binding. This differential HSA binding means that IS—but not indoxyl—benefits from carrier-mediated buffering in circulation, which partially mitigates IS toxicity and alters its tissue distribution profile relative to indoxyl . Consequently, indoxyl itself is the intrinsically more cytotoxic species prior to phase-II sulfation.

Macrophage immunology Uremic toxin Indoxyl sulfate Phagocytosis

Metabolic Stability in P450 2A6 Oxidation

In a definitive study of human cytochrome P450-mediated indole oxidation, indoxyl (3-hydroxyindole) was identified as a transient product of P450 2A6 catalysis, whereas the alternative oxidation products isatin, 6-hydroxyindole, and dioxindole accumulated at low but detectable levels . P450 2A6 was quantitatively the most active isoform for indole oxidation, followed by P450s 2C19 and 2E1. The predominant stable end-product formed by all three P450 isoforms was oxindole, which was not further transformed . Indoxyl's transient nature is attributable to its rapid spontaneous oxidative dimerization to form indigoid pigments (indigo and indirubin), which were definitively identified as P450-generated products by visible spectroscopy, ¹H NMR, and mass spectrometry . This metabolic profile establishes indoxyl as a short-lived, reactive intermediate whose fate diverges sharply from that of coexisting indole oxidation products.

Cytochrome P450 Indole metabolism P450 2A6 Metabolic fate

Indigo Precursor: Spontaneous Dimerization

Indoxyl is the sole monomeric precursor that undergoes spontaneous oxidative dimerization in the presence of molecular oxygen to form the industrially and historically important dye indigo, and can also condense with isatin or 2-oxindole to form indirubin . This spontaneous conversion is a defining chemical property of indoxyl: no other common indole derivative—including indole itself, indole-3-carbinol, indole-3-acetic acid, tryptophan, oxindole, or 5-hydroxyindole—undergoes this dimerization under ambient conditions. The biosynthetic pathway is conserved across indigo-producing plants (e.g., Isatis tinctoria, Polygonum tinctorium) and recombinant microbial systems: indole is first hydroxylated at C3 by a P450 or flavin-containing monooxygenase to yield indoxyl, which then dimerizes non-enzymatically . In woad (Isatis tinctoria), the conversion efficiency of indoxyl precursors to indigo was quantified at approximately 14% of the theoretical maximum yield, with side reactions leading to indirubin formation . This property underpins the use of indoxyl esters and glycosides (e.g., indican, 5-bromo-4-chloro-3-indoxyl phosphate) as chromogenic enzyme substrates in histochemistry and molecular biology .

Indigo biosynthesis Indigoid pigments Biocatalysis Indoxyl dimerization

High-Impact Applications of Indoxyl


Ferroptosis-Targeted Neuroprotection

Based on the evidence that 3-hydroxyindole is the most potent ferroptosis inhibitor among hydroxyindole positional isomers in HT-22 hippocampal and N27 dopaminergic neuronal cell lines, researchers developing neuroprotective agents for Alzheimer's or Parkinson's disease should use indoxyl as the lead scaffold rather than 5-hydroxyindole, serotonin, or 5-HIAA. The compound's activity has been validated across three mechanistically distinct ferroptosis inducers (erastin, RSL3, FINO₂), providing broad-spectrum confidence for hit-to-lead optimization programs .

Amyloid Inhibitor Screening & SAR

The identification of 3-hydroxyindole as one of only three active amyloid-β fibrillization inhibitors among 29 indole derivatives validates this scaffold for further medicinal chemistry elaboration. Procurement of indoxyl enables structure-activity relationship studies that build upon the confirmed inhibitory activity, with 4-hydroxyindole serving as the more potent benchmark comparator. The low molecular weight (133.15 g/mol) and synthetic tractability of indoxyl make it a cost-effective starting point for generating derivative libraries .

Macrophage Dysfunction: Indoxyl vs. Indoxyl Sulfate

For investigators studying the role of tryptophan metabolites in macrophage immune dysfunction, indoxyl must be used rather than indoxyl sulfate (IS) when the goal is to assess direct, non-HSA-buffered cellular effects. The HL-60 macrophage data demonstrate that IS—despite being derived from indoxyl via phase-II sulfation—exhibits attenuated cytotoxicity and oxidation due to HSA site II binding, which indoxyl lacks. This differential pharmacology is critical for correctly attributing immune effects in chronic kidney disease and gut-microbiome-axis research .

Metabolic Engineering of Indigoid Pigments

Indoxyl is the non-negotiable monomeric precursor for indigo and indirubin production in engineered E. coli, yeast, or cell-free systems. Its unique ability to undergo spontaneous aerobic dimerization—a property absent in all other common indole derivatives—makes it the essential intermediate for any biosynthetic pathway design. Researchers can use indoxyl as an authentic analytical standard for HPLC-based quantification of pathway intermediates, or as a substrate for studying the kinetics of downstream coupling reactions with isatin or 2-oxindole to modulate the indigo:indirubin product ratio .

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